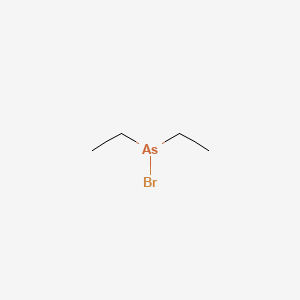
Arsinous bromide, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsinous bromide, diethyl- (C₄H₁₀AsBr) is an organoarsenic compound with a molecular weight of 212.948 g/mol . It is also known as bromodiethylarsine. This compound is characterized by the presence of arsenic bonded to two ethyl groups and a bromine atom. It is a colorless liquid that is used in various chemical reactions and research applications.
Vorbereitungsmethoden
The synthesis of arsinous bromide, diethyl- typically involves the reaction of diethylarsine with bromine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(C₂H₅)₂AsH} + \text{Br₂} \rightarrow \text{(C₂H₅)₂AsBr} + \text{HBr} ]
In industrial settings, the production of arsinous bromide, diethyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction environments .
Analyse Chemischer Reaktionen
Arsinous bromide, diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylarsinic acid.
Reduction: It can be reduced to diethylarsine.
Substitution: Arsinous bromide, diethyl- can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Arsinous bromide, diethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Wirkmechanismus
The mechanism of action of arsinous bromide, diethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include the formation of arsenic-biomolecule complexes, which can affect cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Arsinous bromide, diethyl- can be compared with other similar organoarsenic compounds, such as:
Triphenylarsine (As(C₆H₅)₃): Unlike arsinous bromide, diethyl-, triphenylarsine has three phenyl groups attached to the arsenic atom.
Dimethylarsine (As(CH₃)₂): This compound has two methyl groups attached to the arsenic atom, making it structurally different from arsinous bromide, diethyl-.
Arsine (AsH₃): Arsine is a simpler compound with three hydrogen atoms attached to the arsenic atom.
The uniqueness of arsinous bromide, diethyl- lies in its specific structure, which includes two ethyl groups and a bromine atom bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds .
Eigenschaften
CAS-Nummer |
3399-96-0 |
|---|---|
Molekularformel |
C4H10AsBr |
Molekulargewicht |
212.95 g/mol |
IUPAC-Name |
bromo(diethyl)arsane |
InChI |
InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XSRIWOPVDMJSMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
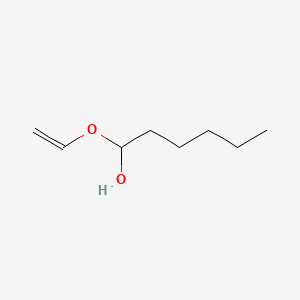
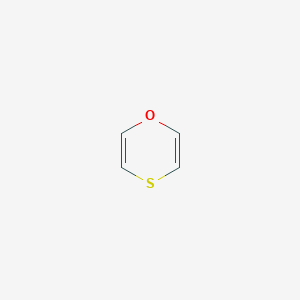
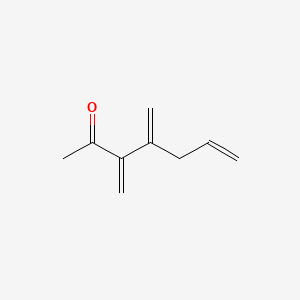
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
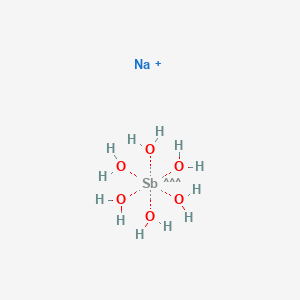
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
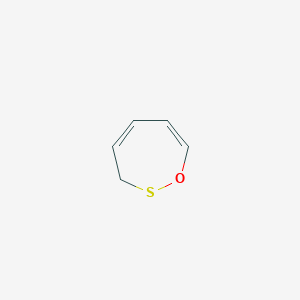
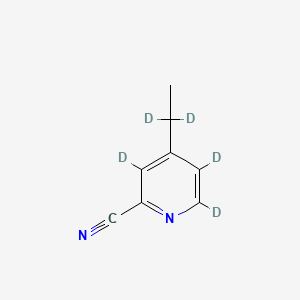
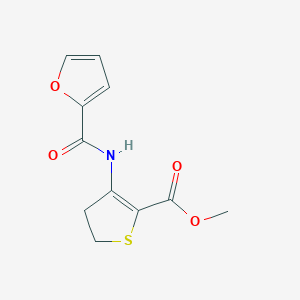
![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
